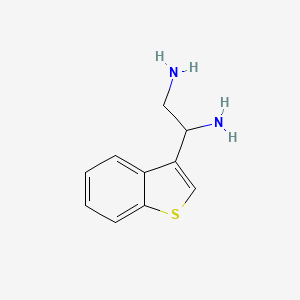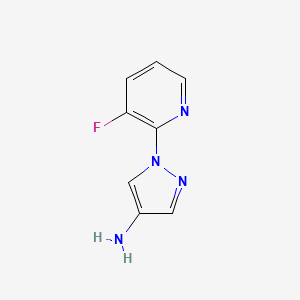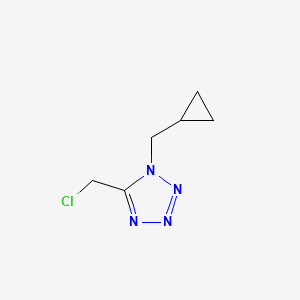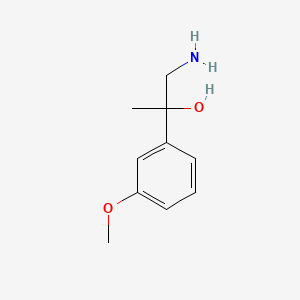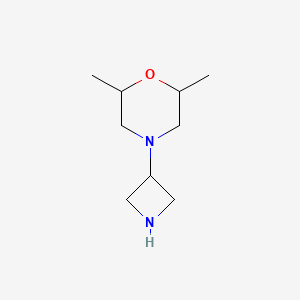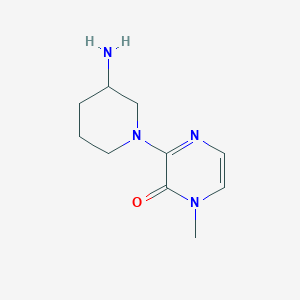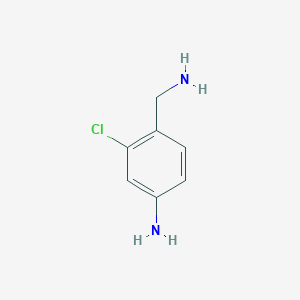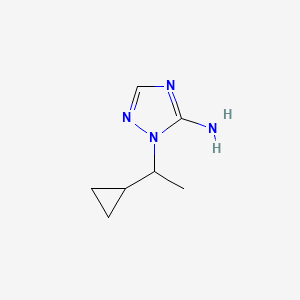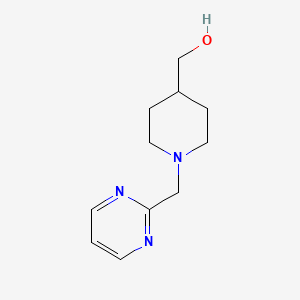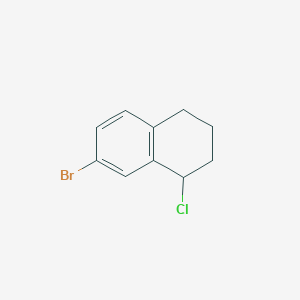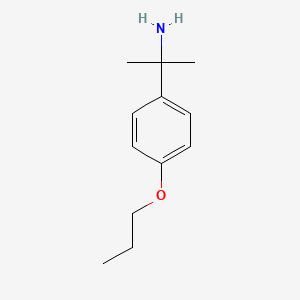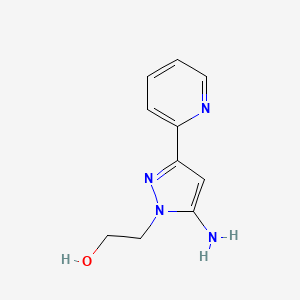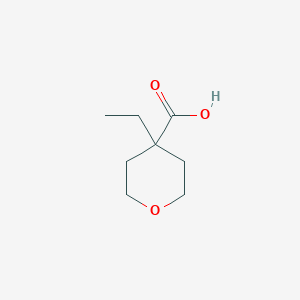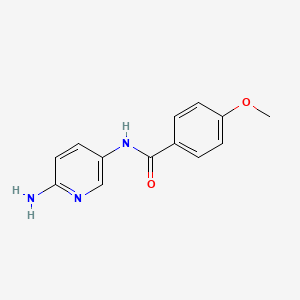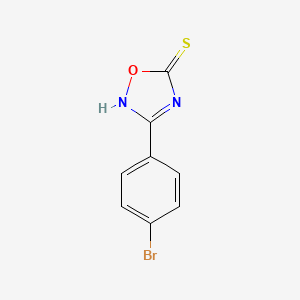
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol
Descripción general
Descripción
Compounds with a structure similar to “3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol” often contain a five-membered heterocyclic ring structure, such as oxadiazoles . These compounds are ubiquitous in nature and have a wide variety of biological, pharmaceutical, and technological applications .
Synthesis Analysis
The synthesis of similar compounds often involves the use of key intermediates in the synthesis of heterocyclic liquid crystals . For example, new comb-shaped methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .Molecular Structure Analysis
The molecular structure of similar compounds often includes a strongly anisotropic molecular shape . This allows them to exhibit liquid crystalline behavior, which has a wide variety of unusual, fascinating, and technological applications .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve the formation of new bonds and the breaking of old ones. For example, the synthesis of new comb-shaped methacrylate oligomers involved free radical polymerization of the corresponding monomers .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, some compounds exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .Aplicaciones Científicas De Investigación
Antimicrobial Properties
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol derivatives exhibit significant antimicrobial properties. The synthesis and evaluation of related oxadiazole compounds have shown varied levels of antimicrobial activity against different microbial species. For example, certain derivatives have been found to be active against a panel of microbes, indicating their potential for further biological screening and application in antimicrobial therapies (Gul et al., 2017). Moreover, the development of oxadiazole compounds via ultrasound-assisted, low-solvent, and acid/base-free synthesis methods has also been reported to result in potent antimicrobial and antioxidant agents, further emphasizing the versatility and environmental friendliness of this chemical class (Yarmohammadi et al., 2020).
Antioxidant and Anti-inflammatory Activities
Oxadiazole derivatives, including those related to 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol, have been identified as candidates for treating various diseases due to their remarkable antioxidant properties. These compounds have been compared favorably to standard controls like ascorbic acid and α-tocopherol in terms of their ability to scavenge free radicals. Additionally, certain derivatives have demonstrated the potential to treat conditions like cancer, Parkinson's disease, inflammatory diseases, and diabetes (Yarmohammadi et al., 2020).
Application in Corrosion Inhibition
The corrosion inhibition properties of oxadiazole derivatives, particularly in the context of mild steel protection in acidic environments, have been explored. The substitution patterns on the oxadiazole ring and temperature variations play a crucial role in enhancing the efficiency of these compounds as corrosion inhibitors. Physicochemical and theoretical studies have confirmed the formation of protective layers on metal surfaces, indicating the practical application of these compounds in extending the lifespan of metal structures in corrosive environments (Ammal et al., 2018).
Photocleavage and Singlet Oxygen Generation
Oxadiazole derivatives have been investigated for their ability to generate singlet oxygen and induce photocleavage of DNA. This property is particularly relevant in the context of developing novel photosensitizers for photodynamic therapy, a treatment modality for cancer that relies on light-activated compounds to generate cytotoxic species and induce cell death in cancerous tissues. Research has shown that certain oxadiazole compounds can effectively generate singlet oxygen and exhibit substantial photocleavage activities, suggesting their potential as therapeutic agents (Zheng et al., 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-bromophenyl)-2H-1,2,4-oxadiazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMNOVCSPUZASJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)ON2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1,2,4-oxadiazole-5-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



